molecular formula C16H16N8O4S B10923161 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10923161
M. Wt: 416.4 g/mol
InChI Key: FYVSAYYAFFGDKP-CAOOACKPSA-N
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Description

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and nitro groups

Preparation Methods

The synthesis of 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the nitro groups and the formation of the triazole ring. The final step involves the coupling of the pyrazole and triazole rings through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The nitro groups can be substituted with other functional groups, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The nitro groups and the triazole ring play a crucial role in its activity. The compound can bind to enzymes and proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other triazole derivatives, 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
  • Ginsenoside compound K These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C16H16N8O4S

Molecular Weight

416.4 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N8O4S/c1-10-15(24(27)28)11(2)21(20-10)9-29-16-19-18-12(3)22(16)17-8-13-4-6-14(7-5-13)23(25)26/h4-8H,9H2,1-3H3/b17-8+

InChI Key

FYVSAYYAFFGDKP-CAOOACKPSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

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